molecular formula C15H12Cl2N2O B13801981 2,6-dichloro-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

2,6-dichloro-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13801981
M. Wt: 307.2 g/mol
InChI Key: OPYYIRKBARJFSD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of two chlorine atoms and a dimethylbenzoxazole moiety attached to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-amino-5,7-dimethylbenzoxazole with 2,6-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzoxazole derivatives.

Scientific Research Applications

2,6-Dichloro-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: A simpler compound with similar chlorine substitution but lacking the benzoxazole moiety.

    5,7-Dimethylbenzoxazole: Contains the benzoxazole ring with dimethyl substitution but lacks the aniline group.

    2-Amino-5,7-dimethylbenzoxazole: A precursor in the synthesis of the target compound.

Uniqueness

2,6-Dichloro-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline is unique due to the combination of its structural features, including the dichloroaniline and dimethylbenzoxazole moieties This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

2,6-dichloro-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C15H12Cl2N2O/c1-7-3-8(2)14-12(4-7)19-15(20-14)9-5-10(16)13(18)11(17)6-9/h3-6H,18H2,1-2H3

InChI Key

OPYYIRKBARJFSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Cl)N)Cl)C

Origin of Product

United States

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